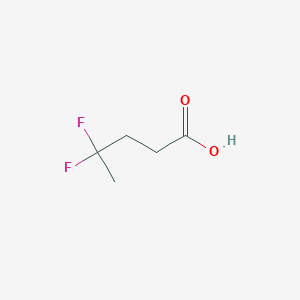

4,4-Difluoropentanoic acid

Description

4,4-Difluoropentanoic acid (CAS: 125110-82-9) is a fluorinated carboxylic acid with the molecular formula C₅H₈F₂O₂. It is characterized by two fluorine atoms substituted at the fourth carbon position of the pentanoic acid backbone. This compound is commercially available with a purity of ≥98% and requires storage at 2–8°C under an argon atmosphere to maintain stability . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing fluorinated analogs for enhanced metabolic stability or binding affinity in drug candidates .

Safety protocols highlight its hazards: it is harmful if swallowed (H302), causes skin and eye irritation (H315, H318), and may induce respiratory irritation (H335). Handling mandates ventilation, protective equipment, and avoidance of ingestion or inhalation .

Properties

IUPAC Name |

4,4-difluoropentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c1-5(6,7)3-2-4(8)9/h2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDBVJNJIGOFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125110-82-9 | |

| Record name | 4,4-difluoropentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the direct fluorination of 4-chloropentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced fluorinating agents can enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropentanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoropentanedioic acid, while reduction can produce 4,4-difluoropentanol.

Scientific Research Applications

While there isn't extensive documentation specifically focusing on the applications of 4,4-Difluoropentanoic acid, the available literature does offer some insights into its properties and potential uses, particularly in the context of biochemical research and as a precursor in synthesizing other compounds .

Properties of this compound

this compound is a fluorinated organic acid with the molecular formula and a molecular weight of 138.11 . As indicated by its safety data, it can be harmful if swallowed and may cause skin irritation .

Potential Applications and Research Areas

- As a Building Block in Synthesis:

- ** Biochemical Research:**

-

Study of Fatty Acid Biosynthesis:

- This compound and its derivatives can be used to study the biosynthesis of beta-lactam antibiotics such as penicillin .

- The incorporation of modified fatty acids like this compound into penicillin biosynthesis can be analyzed using enzymes such as phenylacetyl-CoA ligase (PCL) and acyltransferase (AT) .

- Research indicates that the length and structure of the fatty acid influence its recognition by these enzymes and its subsequent conversion into antibiotics .

- Modifications to the fatty acid structure, such as the introduction of double or triple bonds, or the presence of halogen groups, can affect the efficiency of penicillin synthesis .

- Membrane and Lipid Research

Table 1: Incorporation of Modified Pentanoic Acids into Penicillins

| Side Chain Precursor Tested | Activation to CoA derivative (enzyme I) |

|---|---|

| Pentanoic acid | + |

| 4-Fluoro-PAA | +++ |

| 2,4-Difluoro-PAA | +++ |

| 3,4-Difluoro-PAA | +++ |

Note: "+" indicates the degree of activation; ND = Not detected .

Table 2: Inhibition of PCL by Halogenated Phenylacetyl Derivatives

| Inhibitor (20 mM) | Residual activity (%) |

|---|---|

| None | 100 |

| 4-Cl-PAA | 45 |

| 3,4-diCl-PAA | 10 |

| 4-Br-PAA | 40 |

Note: These compounds were not transformed into penicillins due to their inhibitory effect on PCL .

Case Studies and Research Findings

- Hyaluronan Research: While not directly related to this compound, studies on hyaluronan (HA) provide a context for understanding the role of modified molecules in biological systems. For instance, research has explored the effects of high molecular weight HA on inflammation and wound healing .

Limitations and Further Research

The current literature provides limited direct applications for this compound. Further research could explore its potential in:

- Developing novel drug delivery systems.

- Creating new materials with specific properties.

- Investigating its effects on cellular metabolism and signaling pathways.

Mechanism of Action

The mechanism by which 4,4-Difluoropentanoic acid exerts its effects depends on its interaction with molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can alter metabolic pathways and biological activities, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Difluoropentanoic Acid

- Structure : Fluorine atoms at the second carbon instead of the fourth (C₂ vs. C₄).

- Molecular Formula: C₅H₈F₂O₂ (same as 4,4-difluoropentanoic acid) but distinct SMILES: CCCC(C(=O)O)(F)F .

- Physicochemical Differences : The position of fluorine significantly alters electronic distribution and acidity. The 2,2-substitution likely increases α-fluorine inductive effects, enhancing acidity compared to 4,4-substitution.

- Applications : Less documented, but positional isomerism may influence its utility in peptide mimetics or enzyme inhibition studies.

4-Amino-5,5-Difluoropentanoic Acid

- Structure: Features an amino group at C₄ and fluorine atoms at C₅. Molecular formula: C₅H₉F₂NO₂ .

- Key Differences: The amino group introduces basicity, enabling participation in hydrogen bonding or salt formation, unlike the purely acidic this compound. This makes it a candidate for bioactive molecule synthesis.

- Molecular Weight: 153.13 g/mol vs. 150.11 g/mol for this compound.

(S)-2-Amino-4,4-Difluoropentanoic Acid (DfpGly)

- Structure: A fluorinated amino acid with this compound backbone and an amino group at C₂. Classified as a propyl-substituted glycine analog .

- Biophysical Role : Fluorination enhances metabolic stability and alters lipophilicity, making DfpGly valuable in peptide engineering for improved pharmacokinetics.

Trifluorinated Analogs

- Example: 4,4,4-Trifluoro-2-methylbutanoic acid (CAS: 143484-01-9).

Data Table: Key Properties of this compound and Analogs

Biological Activity

4,4-Difluoropentanoic acid (DFPA) is a fluorinated compound that has garnered attention for its unique biological properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides an overview of the biological activity of DFPA, highlighting its mechanisms of action, effects on enzyme activity, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 4-position of a pentanoic acid chain. The chemical formula is . The incorporation of fluorine into organic molecules often enhances their biological activity due to increased lipophilicity and altered metabolic pathways.

The primary mechanism through which DFPA exerts its biological effects is through the inhibition of specific enzymes . Notably, it has been shown to inhibit arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. This inhibition can modulate levels of L-arginine and its downstream metabolites, which are crucial in various physiological processes such as nitric oxide synthesis and cellular signaling pathways .

Enzyme Inhibition

DFPA's role as an arginase inhibitor suggests potential therapeutic applications in diseases where arginine metabolism is disrupted, such as cancer, cardiovascular diseases, and metabolic disorders. By inhibiting arginase, DFPA may enhance nitric oxide production, leading to vasodilation and improved blood flow .

Antimicrobial Properties

Recent studies have indicated that fluorinated amino acids, including DFPA, may possess antimicrobial properties. The incorporation of fluorinated residues into peptides can enhance their stability and activity against microbial pathogens. For instance, research has demonstrated that peptides containing fluorinated amino acids exhibit increased antimicrobial efficacy compared to their non-fluorinated counterparts .

Case Studies and Research Findings

- Antimicrobial Peptide Development : A study investigated the incorporation of DFPA into antimicrobial peptides to evaluate its effect on stability and activity. The results indicated that peptides with DFPA showed enhanced binding affinity to bacterial membranes, leading to improved antimicrobial activity .

- Fluorinated Amino Acids in Protein Engineering : Research focused on the impact of fluorinated amino acids on protein stability and function revealed that DFPA could stabilize helical structures in proteins. This stabilization is attributed to the unique electronic properties of fluorine, which can influence protein folding and interactions .

- Therapeutic Applications : In a therapeutic context, DFPA's ability to modulate arginine metabolism has been explored for potential treatments in conditions such as hypertension and certain cancers. Studies suggest that targeting arginase with compounds like DFPA could provide novel therapeutic strategies for managing these diseases .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Arginase inhibitor; antimicrobial | |

| 4,4-Difluoro-L-norvaline | Similar structure; different side chain | Arginase inhibitor; used in peptide synthesis |

| 4,4-Difluoro-L-valine | Similar structure; branched side chain | Modulates protein interactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4-difluoropentanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves fluorination of pentanoic acid derivatives using agents like DAST (diethylaminosulfur trifluoride) or SF₄. Ethyl 4,4-difluoro-3-oxopentanoate (CAS 175230-50-9) is a common intermediate, which undergoes hydrolysis to yield the final product . Optimization includes controlling reaction temperature (e.g., -78°C for fluorination to avoid side reactions) and using anhydrous solvents. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Validation by <sup>19</sup>F NMR (δ ~ -120 to -140 ppm for CF₂ groups) and GC-MS is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H NMR (to confirm CH₂ and COOH groups) and <sup>19</sup>F NMR (for fluorine environment analysis).

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to confirm molecular ion [M-H]⁻ at m/z 151.03 .

- Chromatography : HPLC with UV detection (λ = 210 nm) or GC with fluorine-specific detectors (e.g., ECD) for purity assessment .

Data tables from NIST Chemistry WebBook provide reference spectra for cross-verification .

Q. How does the fluorine substitution at the 4,4-positions influence the compound’s acidity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases acidity (pKa ~ 2.5 vs. ~4.8 for pentanoic acid). Titration with NaOH (0.1M) under inert atmosphere (to avoid CO₂ interference) confirms this. Comparative studies using <sup>13</sup>C NMR can reveal electronic effects on the carboxyl carbon .

Advanced Research Questions

Q. How can contradictory data on the solubility of this compound in polar solvents be resolved?

- Methodological Answer : Discrepancies often arise from impurities or solvent moisture. Controlled experiments should:

- Use anhydrous solvents (e.g., DMSO, MeOH) stored over molecular sieves.

- Measure solubility via gravimetric analysis (saturation at 25°C ± 0.1°C).

- Compare with computational models (e.g., COSMO-RS) to predict solvent interactions .

Example: A 2022 study found solubility in DMSO varies from 120–150 mg/mL depending on residual water (<0.01% vs. 0.1%) .

Q. What experimental strategies are recommended to study the metabolic stability of this compound in pharmacokinetic models?

- Methodological Answer :

- In vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use isotopically labeled analogs (e.g., d₂-4,4-difluoropentanoic acid) as internal standards .

- In silico : PBPK modeling (e.g., GastroPlus) to predict absorption/distribution. Parameters like logP (measured via shake-flask method) and plasma protein binding (ultrafiltration) are critical inputs .

Q. How can researchers address conflicting reports on the compound’s thermal stability during storage?

- Methodological Answer : Stability studies should:

- Use DSC/TGA to determine decomposition temperature (reported range: 180–220°C).

- Store samples under argon at -20°C and monitor degradation via <sup>19</sup>F NMR every 3 months.

- Compare batch-specific impurities (e.g., residual fluorinating agents) via ICP-MS .

Key Considerations for Experimental Design

- Contamination Control : Fluorinated compounds often interact with labware. Use PTFE-lined containers and avoid glass (risk of leaching).

- Data Validation : Cross-check spectral data with certified standards (e.g., NIST) to confirm absence of isomers .

- Ethical Disposal : Collaborate with certified waste management firms for fluorinated waste, as per EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.